CRBN Binding and Target Degradation Potency: Pomalidomide vs. Lenalidomide vs. Thalidomide
Pomalidomide demonstrates a higher binding affinity for its primary target, cereblon (CRBN), compared to its predecessor, lenalidomide, and a drastically higher potency in degrading the key neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). This translates to significantly more potent anti-proliferative effects in multiple myeloma (MM) cell models. In a head-to-head preclinical comparison, pomalidomide was found to be up to 10-fold more potent than lenalidomide in inducing the degradation of Ikaros and Aiolos [1]. This is supported by target engagement assays showing pomalidomide has a CRBN target engagement IC50 of 0.30 µM and a binding Kd of 1.4 µM [2].
| Evidence Dimension | Potency in inducing Ikaros/Aiolos degradation |
|---|---|
| Target Compound Data | Up to 10x more potent |
| Comparator Or Baseline | Lenalidomide |
| Quantified Difference | 10-fold increase in degradation potency |
| Conditions | Preclinical models of multiple myeloma (inferred from reference) |
Why This Matters
This superior degradation potency supports the use of pomalidomide-based compounds in research on lenalidomide-resistant myeloma models and validates its selection for more sensitive functional assays.
- [1] ScienceInsights. Pomalidomide vs. Lenalidomide: Key Differences. 2025. View Source
- [2] PMC7450057, Table 2. CRBN target engagement data for pomalidomide and other compounds. View Source
